2-amino-6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
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Overview
Description
2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the thiazole and other substituents through a series of condensation and substitution reactions. Key reagents often include thiazole derivatives, phenylmethoxy compounds, and various amines. Reaction conditions may involve the use of catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Mechanism of Action
The mechanism by which 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE: Another compound with a similar amino and methoxy functional group but a different core structure.
2-AMINO-2-METHYL-1-PROPANOL: A simpler compound with an amino and hydroxyl group, used in various industrial applications.
Uniqueness
What sets 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE apart is its unique combination of functional groups and the chromenone core, which provides a versatile platform for further chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-amino-6-ethyl-7-[(3-methylphenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C23H22N2O3S/c1-4-16-9-17-19(10-18(16)27-11-15-7-5-6-13(2)8-15)28-22(24)20(21(17)26)23-25-14(3)12-29-23/h5-10,12H,4,11,24H2,1-3H3 |
InChI Key |
PCWLQJHWGOPOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC(=C3)C)OC(=C(C2=O)C4=NC(=CS4)C)N |
Origin of Product |
United States |
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